An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethylthio)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethylthio)benzoic acid (CAS No. 946-65-6) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (-SCF3) group can profoundly influence a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(Trifluoromethylthio)benzoic acid, outlines detailed experimental protocols for the determination of key parameters, and discusses its synthesis and potential applications in drug discovery.
Core Physicochemical Properties
The unique properties of 3-(Trifluoromethylthio)benzoic acid stem from the combined electronic effects of the electron-withdrawing trifluoromethylthio group and the ionizable carboxylic acid functionality. These features make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H5F3O2S | Chem-Impex[1] |
| Molecular Weight | 222.19 g/mol | Chem-Impex[1] |
| Melting Point | 71-74 °C | Sigma-Aldrich |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |
| logP (predicted) | 3.2 (XlogP) | PubChem[2] |
| Appearance | White to light yellow powder | Chem-Impex[1] |
| CAS Number | 946-65-6 | Chem-Impex[1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of aromatic carboxylic acids, which are directly applicable to 3-(Trifluoromethylthio)benzoic acid.
Synthesis of 3-(Trifluoromethylthio)benzoic Acid
Objective: To synthesize 3-(Trifluoromethylthio)benzoic acid from a suitable precursor.
Illustrative Protocol (based on trifluoromethylthiolation of a thiol):
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Reaction Setup: In a well-ventilated fume hood, a solution of 3-mercaptobenzoic acid in a suitable organic solvent (e.g., acetonitrile, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: A trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide or a similar electrophilic SCF3 source, is added portion-wise to the stirred solution at a controlled temperature (often ambient or slightly elevated).
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., water or a mild acidic solution). The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-(Trifluoromethylthio)benzoic acid.
Determination of Melting Point
Objective: To determine the melting point range of a solid organic compound.
Protocol:
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Sample Preparation: A small amount of the crystalline 3-(Trifluoromethylthio)benzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded to define the melting point range.
Determination of Boiling Point (under reduced pressure)
Objective: To determine the boiling point of a liquid organic compound, particularly for those that may decompose at atmospheric pressure.
Protocol:
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Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.
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Sample Introduction: A small amount of the purified compound is placed in the distillation flask with a boiling chip or magnetic stirrer.
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Measurement: The system is evacuated to a specific, stable pressure. The sample is then heated gently.
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Data Recording: The temperature at which the liquid boils and a stable reflux is observed on the thermometer bulb is recorded as the boiling point at that specific pressure.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a carboxylic acid.
Protocol:
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Solution Preparation: A known concentration of 3-(Trifluoromethylthio)benzoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Protocol:
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Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
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Sample Preparation: A known amount of 3-(Trifluoromethylthio)benzoic acid is dissolved in the n-octanol phase.
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Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the water phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
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Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizations
Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of 3-(Trifluoromethylthio)benzoic acid.
Caption: A plausible synthetic workflow for 3-(Trifluoromethylthio)benzoic acid.
Role in Drug Discovery Workflow
Given the importance of the trifluoromethylthio group in medicinal chemistry for enhancing drug-like properties, the following diagram illustrates the potential role of 3-(Trifluoromethylthio)benzoic acid as a building block in a typical drug discovery pipeline.
Caption: Role of 3-(Trifluoromethylthio)benzoic acid in a drug discovery workflow.
Conclusion
3-(Trifluoromethylthio)benzoic acid is a compound with significant potential in the fields of pharmaceutical and materials science. While some of its fundamental physicochemical properties are documented, further experimental investigation is required to fully characterize this molecule. The protocols outlined in this guide provide a framework for obtaining the missing data. The synthetic strategies and its potential role in drug discovery workflows highlight the importance of this compound as a valuable building block for the development of new chemical entities with enhanced properties.
